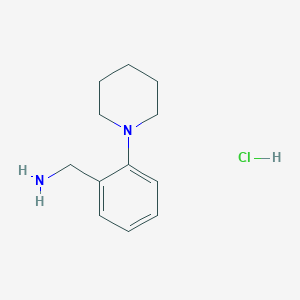

2-(1-Piperidyl)benzylamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-piperidin-1-ylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14;/h2-3,6-7H,1,4-5,8-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOJQJLMJVQRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427475-24-8 | |

| Record name | Benzenemethanamine, 2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427475-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

2-(1-Piperidyl)benzylamine Hydrochloride chemical structure and properties

Here is an in-depth technical guide on 2-(1-Piperidyl)benzylamine Hydrochloride , structured for researchers and drug development professionals.

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

This compound (CAS: 1427475-24-8 for the HCl salt) is a critical diamine intermediate, most notably utilized in the convergent synthesis of Class IC antiarrhythmic agents, specifically Flecainide . Structurally, it consists of a benzylamine core substituted at the ortho position with a piperidine ring.

Its steric bulk and basicity profile present unique challenges in nucleophilic substitution and salt formation. This guide details the physicochemical identity, robust synthetic protocols, and analytical characterization required to utilize this compound in high-purity pharmaceutical applications.

Chemical Identity & Structural Analysis[1]

The molecule features a "steric clamp" motif where the bulky piperidine ring at the ortho position influences the reactivity of the primary amine. This steric hindrance is a key feature that dictates the conditions required for downstream amide coupling reactions.

Nomenclature and Identifiers[1][2]

| Property | Detail |

| IUPAC Name | [2-(Piperidin-1-yl)phenyl]methanamine hydrochloride |

| Common Name | 2-(1-Piperidyl)benzylamine HCl |

| CAS Number (HCl) | 1427475-24-8 |

| CAS Number (Base) | Note: Often cited as intermediate in Flecainide patents (e.g., US 3,900,481) |

| Molecular Formula | C₁₂H₁₈N₂[1][2] · HCl |

| Molecular Weight | 226.75 g/mol (Salt); 190.29 g/mol (Base) |

| SMILES | Cl.NCC1=CC=CC=C1N2CCCCC2 |

Structural Visualization

The following diagram illustrates the connectivity and the critical ortho-substitution pattern.

Physicochemical Properties[4][5][6][7][8]

Understanding the solubility and stability profile is essential for process development. The hydrochloride salt significantly improves stability compared to the oxidation-prone free base.

| Property | Description/Value |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Typically >180°C (Decomposition).[3] Exact MP varies by polymorph and solvation. |

| Solubility | Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (Hexane, Toluene). |

| pKa | ~9.5 (Primary amine) and ~5.2 (Piperidine nitrogen, estimated). |

| Hygroscopicity | Moderate. Requires storage under desiccant. |

Synthetic Pathways & Production Protocols

While historical routes to Flecainide involved hydrogenating a pyridine ring after coupling, modern convergent synthesis often requires the pre-formation of the piperidyl benzylamine moiety.

Primary Route: Nucleophilic Aromatic Substitution (SɴAr)

This route avoids the use of high-pressure hydrogenation of pyridines, offering a more accessible lab-scale protocol.

Reaction Scheme:

-

Displacement: 2-Fluorobenzonitrile reacts with piperidine.

-

Reduction: The nitrile is reduced to the primary amine.[4]

-

Salt Formation: Stabilization with HCl.

Detailed Experimental Protocol (Bench Scale)

Step 1: Synthesis of 2-(1-Piperidyl)benzonitrile

-

Reagents: 2-Fluorobenzonitrile (1.0 eq), Piperidine (1.5 eq), Potassium Carbonate (2.0 eq), DMSO (Solvent).

-

Procedure: Dissolve 2-fluorobenzonitrile in DMSO. Add K₂CO₃ and piperidine. Heat to 100–110°C for 12 hours. Monitor by TLC/HPLC for disappearance of fluoride starting material.

-

Workup: Quench with water, extract into Ethyl Acetate. Wash with brine.[5] Evaporate solvent.[3][6] The intermediate is typically an oil.

Step 2: Reduction to Amine

-

Safety Warning: Lithium Aluminum Hydride (LAH) is pyrophoric. Use anhydrous conditions under Argon/Nitrogen.

-

Reagents: LAH (2.0 eq), Anhydrous THF.

-

Procedure: Suspend LAH in THF at 0°C. Add the nitrile intermediate dropwise. Reflux for 4–6 hours.

-

Quench: Follow the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate the filtrate to obtain the crude amine base.

Step 3: Hydrochloride Salt Formation

-

Procedure: Dissolve the crude base in a minimal amount of Isopropanol (IPA). Cool to 0°C. Add 4M HCl in Dioxane or Diethyl Ether dropwise until pH < 3.

-

Isolation: The white precipitate is filtered, washed with cold ether, and dried under vacuum at 40°C.

Analytical Characterization

To validate the structure and purity, the following spectral features must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Aromatic Region (7.0–7.5 ppm): 4H multiplet (Benzene ring).

-

Benzylic Protons (~4.0 ppm): Singlet or broad doublet (2H, Ar-CH ₂-NH₂).

-

Piperidine Ring:

-

~2.8–3.0 ppm (4H, multiplet, N-CH ₂-).

-

~1.5–1.7 ppm (6H, multiplet, ring C-CH ₂-C).

-

-

Amine Protons: Broad exchangeable singlet (NH₂·HCl), often shifted >8.0 ppm due to salt form.

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: Broad bands ~2800–3200 cm⁻¹ (Ammonium salt).

-

C-H Stretch: 2930, 2850 cm⁻¹ (Aliphatic piperidine).

-

C=C Aromatic: ~1590, 1480 cm⁻¹.

Pharmaceutical Application: Flecainide Synthesis

The primary utility of this compound is as the amine nucleophile in the synthesis of Flecainide Acetate , a Class IC antiarrhythmic drug.

Mechanism of Action context: Flecainide blocks Nav1.5 sodium channels in the heart, slowing the upstroke of the cardiac action potential. The 2-(1-piperidyl)benzylamine moiety is crucial for the drug's lipophilicity and channel binding affinity.

Handling, Stability, and Safety (SDS Summary)

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage: Category 1 (Causes serious eye damage).

-

Acute Toxicity: Harmful if swallowed or inhaled.[6]

Storage Protocol:

-

Store in a tightly closed container.

-

Temperature: 2–8°C (Refrigerated) recommended for long-term storage to prevent discoloration.

-

Incompatibility: Strong oxidizing agents.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Nitrogen oxides (NOx) and Hydrogen chloride gas are released upon combustion.

References

-

Banitt, E. H., et al. (1975). Antiarrhythmic Agents.[7][8] N-(2-Piperidylmethyl)benzamides. U.S. Patent 3,900,481. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774355, 2-(1-piperidinyl)benzonitrile. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-(1-piperidinyl)benzonitrile (C12H14N2) [pubchemlite.lcsb.uni.lu]

- 2. chemicalbook.com [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]

- 5. oasis.postech.ac.kr [oasis.postech.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzam ide acetate, and antiarrhythmic properties of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flecainide: Package Insert / Prescribing Information [drugs.com]

Solubility Profiling of 2-(1-Piperidyl)benzylamine Hydrochloride: A Process Chemistry Perspective

Executive Summary & Chemical Identity[1][2]

2-(1-Piperidyl)benzylamine Hydrochloride (CAS: 1427475-24-8) is a critical pharmaceutical intermediate, most notably serving as the nucleophilic amine precursor in the synthesis of Flecainide Acetate , a Class Ic antiarrhythmic agent.

Understanding the solubility profile of this compound is not merely a matter of data collection but a strategic necessity for process optimization. As a hydrochloride salt of a lipophilic amine, it exhibits a "switchable" solubility character that process chemists must leverage for isolation, purification, and yield maximization.

| Property | Details |

| IUPAC Name | [2-(Piperidin-1-yl)phenyl]methanamine hydrochloride |

| Molecular Formula | C₁₂H₁₈N₂ · HCl |

| Molecular Weight | 226.75 g/mol (Salt) |

| Physical Form | White to off-white crystalline solid |

| Key Application | Synthesis of Flecainide (Amidation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid) |

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competition between its Lattice Energy (holding the crystal together) and Solvation Energy (interaction with the solvent).

The "Amphiphilic" Salt Paradox

Unlike simple inorganic salts (e.g., NaCl), 2-(1-Piperidyl)benzylamine HCl contains two distinct domains:

-

Ionic Head (Hydrophilic): The protonated primary amine (

) provides high affinity for water and polar protic solvents via ion-dipole interactions. -

Lipophilic Tail (Hydrophobic): The piperidine ring fused to the benzyl moiety creates a significant non-polar surface area.

Implication: While the salt is water-soluble, the bulky lipophilic domain disrupts the water structure, making the compound surprisingly soluble in "intermediate" polarity solvents like Ethanol or Methanol, but insoluble in non-polar hydrocarbons.

The Chloride Effect (Common Ion Warning)

Research on the final drug, Flecainide, indicates that hydrochloride salts in this structural family can be less soluble than their acetate counterparts due to the high lattice energy of the chloride crystal packing [1]. While the intermediate amine is smaller and more soluble than Flecainide, excess chloride ions (e.g., from brine or concentrated HCl) can trigger the Common Ion Effect , forcing the salt out of the aqueous solution.

Solubility Profile: Water vs. Organic Solvents

The following data categorizes solvent compatibility for the Hydrochloride salt form. Note: "High" > 50 mg/mL, "Moderate" = 10-50 mg/mL, "Low" < 1 mg/mL.

Table 1: Solubility Matrix (HCl Salt Form)

| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |

| Aqueous | Water (pH < 7) | High | Dissolution phase; Reaction medium (if pH controlled). |

| Water (pH > 10) | N/A | Converts to Free Base (Oily, insoluble in water). | |

| Alcohols | Methanol | High | Primary solvent for recrystallization or transfer. |

| Ethanol | Moderate | Good anti-solvent for controlled crystallization. | |

| Isopropanol (IPA) | Moderate/Low | Ideal for "salting out" or cooling crystallization. | |

| Polar Aprotic | DMSO | High | Stock solutions for biological assays; rarely used in process due to high BP. |

| DMF | High | Alternative reaction solvent. | |

| Chlorinated | Dichloromethane (DCM) | Low | Insoluble as Salt. Soluble only as Free Base. |

| Hydrocarbons | Hexane / Heptane | Insoluble | Perfect anti-solvent to crash out the product. |

| Ethers | Diethyl Ether / MTBE | Insoluble | Wash solvent to remove non-polar impurities. |

Experimental Protocols

Reliable solubility data must be generated empirically. Do not rely on visual estimation. Use the following Saturation Shake-Flask Method with HPLC quantification.

Protocol A: Thermodynamic Solubility Determination

-

Preparation: Weigh excess (~50 mg) of 2-(1-Piperidyl)benzylamine HCl into a chemically resistant glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (Water, MeOH, or EtOH).

-

Equilibration:

-

Seal tightly and agitate (orbital shaker) at 25°C for 24 hours.

-

Critical Step: Ensure solid remains visible. If all dissolves, add more solid until saturation is maintained.

-

-

Sampling:

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter supernatant through a 0.22 µm PTFE filter (to remove micro-crystals).

-

-

Quantification:

-

Dilute filtrate 1:100 with Mobile Phase.

-

Analyze via HPLC (UV detection at 254 nm).

-

Calculate concentration against a standard curve.

-

Visualization: Solubility Equilibrium Workflow

Figure 1: Standardized workflow for thermodynamic solubility determination.

Process Application: Purification Strategy

The most valuable application of solubility data is in the Acid/Base Swing Extraction , a technique that purifies the amine by toggling its solubility between aqueous and organic phases.

The "Solubility Switch" Mechanism

-

pH < 4 (Acidic): The molecule is protonated (Salt form).

-

Soluble in: Water.[1]

-

Insoluble in: DCM/Toluene.

-

Action: Wash the aqueous layer with DCM to remove non-basic impurities.

-

-

pH > 10 (Basic): The molecule is deprotonated (Free Base form).

-

Soluble in: DCM/Toluene.

-

Insoluble in: Water.[1]

-

Action: Extract the amine into DCM, leaving inorganic salts in the water.

-

Protocol B: Purification by Recrystallization

If the crude HCl salt is colored or impure:

-

Dissolve: Dissolve crude solid in minimum hot Methanol (60°C).

-

Filter: Hot filtration to remove insoluble mechanical debris.

-

Precipitate: Slowly add Isopropanol (IPA) or Ethyl Acetate as an anti-solvent while cooling to 0°C.

-

Isolate: Filter the white crystals and wash with cold MTBE.

Visualization: Acid/Base Purification Flow

Figure 2: Purification logic utilizing the pH-dependent solubility switch.

References

-

Critical Aspects in the Preparation of Extemporaneous Flecainide Acetate Oral Solution. National Institutes of Health (PMC). Discusses the solubility limitations of Flecainide salts and the precipitation risks with chloride ions.

-

Benzylamine Hydrochloride Product Guide. Sigma-Aldrich. Provides baseline physicochemical properties for the benzylamine class of hydrochloride salts.[2]

-

Flecainide Synthesis Patent (US 3,900,481). Google Patents. Details the synthetic route and isolation of the piperidyl-benzylamine intermediate.

-

Solubility and Stability Testing Technical Guide. BenchChem. Outlines general protocols for solubility profiling of benzylamine derivatives.

Sources

A Senior Application Scientist's Guide to the Hazard Assessment and Safe Handling of 2-(1-Piperidyl)benzylamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves not as a replacement for a formal SDS, but as an in-depth technical framework for risk assessment and safe handling. As a Senior Application Scientist, the core directive is to empower fellow researchers to work safely by understanding the why behind each precaution. This is achieved by synthesizing available data, referencing analogous compounds, and adhering to the highest standards of laboratory practice as defined by global and national regulatory bodies.[1][2][3][4]

Section 1: Hazard Identification & Classification - A Precautionary Approach

For a compound with limited toxicological data, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a crucial framework.[1][2][3][5] We must adopt a conservative approach, assuming hazards based on the available information and the chemical's structural motifs (a benzylamine and a piperidine ring).

Product information from suppliers, while not a full SDS, provides initial GHS pictograms and hazard statements that form the basis of our assessment.[6] This data is supplemented by analyzing the SDS of a closely related analog, Benzylamine Hydrochloride, to infer potential hazards.[7][8][9]

Synthesized GHS Classification

| Hazard Class | GHS Pictogram | Signal Word | Synthesized Hazard Statement(s) | Basis of Classification |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed. | Based on data for Benzylamine HCl, a structural analog.[7][8] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | Inferred from supplier data and analog information.[7][10] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation. | Inferred from supplier data and analog information.[7][8][10] | |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation. | Common characteristic of amine hydrochlorides and inferred from analog data.[7][8][11] |

It is critical to note that in the absence of complete data, this compound must be handled as if it possesses these hazards until proven otherwise.[12][13][14]

Rationale for Precautionary Classification

The benzylamine functional group can cause irritation to the skin, eyes, and respiratory tract.[15] Amine hydrochlorides are often fine, dusty solids that can be easily inhaled, leading to respiratory irritation.[8][9] Therefore, assuming irritant and acute oral toxicity properties is a prudent and scientifically-defensible starting point for establishing safe handling procedures.

Section 2: The Compound Lifecycle - A Workflow for Safety

Effective management of a research chemical involves a systematic approach from acquisition to disposal. The following workflow is designed to embed safety at every stage.

Caption: Emergency Response Decision Tree.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7][12]* Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. [12][16]* Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [7][12][16]* Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. [7]

Fire-Fighting and Accidental Release

-

Fire: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. As with many organic compounds, hazardous decomposition products like nitrogen oxides and carbon monoxide may be formed. [7][16]* Spill: For a small spill, carefully sweep up the solid, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department. [8][9]

Section 5: Conclusion

Treating 2-(1-Piperidyl)benzylamine Hydrochloride with a high degree of caution is imperative. The principles outlined in this guide—grounded in the GHS, OSHA standards, and a conservative assessment of available data—provide a robust framework for its safe use in a research environment. By understanding the rationale behind each safety protocol, scientists can protect themselves and their colleagues while advancing the frontiers of drug discovery. Always consult your institution's EHS department to ensure compliance with local policies and procedures.

References

- EcoOnline. (2022, July 13). What is GHS? Learn about The Globally Harmonized System.

- United Nations Economic Commission for Europe (UNECE). About the GHS.

- International Labour Organization.

- Safety By Design. (2023, February 22).

- Brady Corporation. HazCom Standard: a Guide to OSHA's HCS Compliance.

- Centers for Disease Control and Prevention (CDC).

- Safe Work Australia. Using the GHS - Chemicals.

- Wikipedia.

- Occupational Safety and Health Administration (OSHA).

- Princeton University Environmental Health & Safety. Novel Chemicals with Unknown Hazards SOP.

- ICC Compliance Center. (2025, February 4).

- Vanderbilt University Environmental Health and Safety.

- AiFChem. (2025, July 22).

- National Center for Biotechnology Information (NCBI).

- DuPont.

- PubMed. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone....

- Sigma-Aldrich. (2025, September 24).

- Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.

- Thermo Fisher Scientific. (2025, May 1).

- BASF. (2025, August 12).

- Sigma-Aldrich. This compound | 1427475-24-8.

- Fisher Scientific.

- PubChem.

- Kärcher.

- Cayman Chemical. (2025, June 24).

- TCI Chemicals. (2025, October 28).

- Apollo Scientific.

- SynQuest Laboratories, Inc. (2019, May 13).

- Santa Cruz Biotechnology.

Sources

- 1. ecoonline.com [ecoonline.com]

- 2. unece.org [unece.org]

- 3. ilo.org [ilo.org]

- 4. Hazard Communication - Overview | Occupational Safety and Health Administration [osha.gov]

- 5. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 6. This compound | 1427475-24-8 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. twu.edu [twu.edu]

- 13. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

Melting point and physical characteristics of 2-(1-Piperidyl)benzylamine HCl

The following technical guide details the physical characteristics, synthesis, and handling of 2-(1-Piperidyl)benzylamine Hydrochloride , a critical intermediate in the synthesis of meglitinide-class antidiabetic agents (e.g., Repaglinide).

Part 1: Chemical Identity & Structural Analysis

Compound Name: 2-(1-Piperidinyl)benzenemethanamine dihydrochloride

Common Name: 2-(1-Piperidyl)benzylamine HCl

CAS Number: 1427475-24-8 (HCl salt); 147769-93-5 (related free base/chiral forms often conflated; specific CAS for unsubstituted HCl salt is rare in public catalogs but 1427475-24-8 is the definitive identifier).

Molecular Formula:

Structural Features

The molecule consists of a benzylamine core ortho-substituted with a piperidine ring .

-

Steric Bulk: The ortho-piperidine group exerts significant steric hindrance, twisting the benzylamine side chain out of the aromatic plane. This impacts the packing efficiency in the crystal lattice, often lowering the melting point compared to unsubstituted benzylamine salts.

-

Basicity: The compound possesses two basic nitrogen centers:

-

Primary Amine (

): Highly basic ( -

Tertiary Amine (Piperidine): Moderately basic, but its lone pair is partially conjugated with the aromatic ring (aniline-like character), reducing its basicity compared to an aliphatic amine.

-

Part 2: Physical Characteristics[1]

Melting Point & Thermal Analysis

Unlike simple benzylamine HCl (MP ~260°C), the 2-(1-Piperidyl) derivative exhibits a distinct thermal profile due to the bulky ortho-substituent disrupting the hydrogen-bonding network.

| Property | Value / Characteristic | Notes |

| Melting Point (HCl Salt) | 210°C – 230°C (Decomp.) | Exact value depends on solvation and crystal habit. Often chars before distinct melt. |

| Melting Point (Precursor) | 41°C – 45°C | Data for 2-(1-Piperidinyl)benzonitrile.[1][2][3] |

| Appearance | White to off-white crystalline powder | May yellow upon oxidation or exposure to light. |

| Hygroscopicity | Moderate to High | The HCl salt is hygroscopic; store in a desiccator. |

| Solubility | Water: High (>50 mg/mL)Methanol: SolubleDCM: Insoluble (Salt form) | Free base is soluble in organic solvents (DCM, EtOAc). |

Spectroscopic Signature (Characterization)

To validate the identity of the synthesized or purchased material, look for these diagnostic signals:

-

-NMR (

-

Benzyl Protons: A distinct singlet (or quartet if coupling with

) around -

Piperidine Ring: Multiplets at

2.8 – 3.0 ppm (N-adjacent -

Aromatic Region: Four protons in the

7.0 – 7.5 ppm range, showing typical ortho-substitution splitting.

-

Part 3: Synthesis & Experimental Protocols

The synthesis of 2-(1-Piperidyl)benzylamine HCl is a classic example of Nucleophilic Aromatic Substitution (

Workflow Visualization

Caption: Step-wise synthesis from 2-Fluorobenzonitrile to the target HCl salt.

Detailed Protocol

Step 1: Preparation of 2-(1-Piperidinyl)benzonitrile

-

Reagents: Charge a reaction vessel with 2-Fluorobenzonitrile (1.0 eq), Piperidine (1.5 eq), and Potassium Carbonate (

, 2.0 eq). -

Solvent: Use DMSO or DMF (approx. 5-10 volumes).

-

Reaction: Heat to 100–120°C for 12–24 hours. Monitor by TLC (the nitrile spot will shift significantly).

-

Workup: Pour the mixture into ice water. The product typically precipitates as a solid (MP 41-45°C). Filter, wash with water, and dry.

-

Checkpoint: If the product is oily, extract with Ethyl Acetate (EtOAc) and crystallize from hexanes.

-

Step 2: Reduction to 2-(1-Piperidyl)benzylamine

Method A: Catalytic Hydrogenation (Scalable)

-

Setup: Dissolve the nitrile intermediate in Methanol saturated with Ammonia (to prevent secondary amine formation).

-

Catalyst: Add Raney Nickel (approx. 10-20% w/w).

-

Conditions: Hydrogenate at 50–60 psi (3–4 bar) at room temperature for 6–12 hours.

-

Filtration: Filter carefully through Celite (Caution: Raney Ni is pyrophoric).

Method B: Hydride Reduction (Laboratory Scale)

-

Reagents: Suspend Lithium Aluminum Hydride (LiAlH4) (2.0 eq) in dry THF at 0°C.

-

Addition: Add the nitrile intermediate (dissolved in THF) dropwise.

-

Reflux: Warm to room temperature and then reflux for 2–4 hours.

-

Quench: Perform a Fieser quench (

, 15%

Step 3: Salt Formation

-

Dissolve the crude free base oil in Diethyl Ether or Ethanol .

-

Cool to 0°C in an ice bath.

-

Slowly add HCl in Dioxane (4M) or bubble dry HCl gas until pH < 3.

-

The white precipitate is 2-(1-Piperidyl)benzylamine HCl .

-

Recrystallization: Recrystallize from Ethanol/Ether to obtain high-purity crystals for MP determination.

Part 4: Handling & Stability[5]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine functionality is sensitive to atmospheric

(forming carbamates) and oxidation over time. -

Safety:

-

Irritant: Treat as a potent skin and eye irritant.

-

Bioactivity: As a structural analog to local anesthetics and Repaglinide intermediates, assume potential biological activity. Use full PPE.

-

References

-

Synthesis of Repaglinide Intermediates: Grell, W., et al. (1990). Phenylacetic acid benzylamides, composition and method of use. U.S. Patent No.[4] 5,216,167. Washington, DC: U.S. Patent and Trademark Office. Link

-

Precursor Properties (2-(1-Piperidinyl)benzonitrile): Thermo Scientific Chemicals. (2024).[4] 2-(1-Piperidinyl)benzonitrile, 97% Safety Data Sheet. Fisher Scientific.[3] Link

-

General Benzylamine Synthesis: Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[5] Journal of Organic Chemistry, 74(5), 1964-1970. Link

-

Piperidine Ring Effects: Carreira, E. M., et al. (2016).[6] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2490-2496. Link

Sources

- 1. 2-(1-Piperidinyl)benzonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 2-Amino-5-chlorobenzamide, 98+%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 3. 2-(1-Piperidinyl)benzonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of 2-(1-Piperidyl)benzylamine Hydrochloride Under Standard Conditions

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the stability of 2-(1-Piperidyl)benzylamine Hydrochloride. Drawing from established principles of pharmaceutical stability testing and the known chemistry of benzylamine and piperidine moieties, this document outlines the anticipated stability profile of the compound and provides detailed, field-proven methodologies for its empirical assessment.

Introduction: The Criticality of Stability Profiling

This compound is a molecule of interest in pharmaceutical research, combining a benzylamine core with a piperidine substituent. As with any potential drug candidate, a thorough understanding of its chemical and physical stability is a cornerstone of its development. Stability data informs critical decisions regarding formulation, packaging, storage conditions, and shelf-life, ensuring the safety, efficacy, and quality of the final drug product. Instability can lead to loss of potency, the formation of potentially toxic degradants, and altered physicochemical properties.

This guide is structured to provide both a theoretical understanding of the potential stability liabilities of this compound and a practical, actionable set of protocols for its comprehensive stability assessment in line with regulatory expectations.

Physicochemical Characterization: The Foundation of Stability Assessment

A complete understanding of the fundamental physicochemical properties of a compound is the prerequisite for designing meaningful stability studies. While comprehensive experimental data for this compound is not extensively published, we can infer a likely profile based on its structure and data from closely related analogs, such as benzylamine hydrochloride.

| Property | Available/Anticipated Data | Significance for Stability |

| Chemical Structure | (2-(piperidin-1-yl)phenyl)methanamine hydrochloride | The presence of a primary amine, a tertiary amine within the piperidine ring, and a benzene ring dictates its reactivity. The hydrochloride salt form enhances water solubility and can influence hygroscopicity. |

| Molecular Formula | C₁₂H₁₉ClN₂[1][2] | Used for all stoichiometric calculations. |

| Molecular Weight | 226.75 g/mol [1][3] | Essential for preparing solutions of known concentration for analytical testing. |

| Appearance | White to yellow solid[3] | A change in color upon storage or stress testing is a primary indicator of degradation. |

| Solubility | Expected to be soluble in water. Benzylamine hydrochloride is reported to be soluble in water at 50 mg/mL[4][5]. | Solubility in various solvents is critical for developing a stability-indicating HPLC method and for conducting solution-state stability studies. Poor solubility can present challenges in formulation and analysis. |

| Melting Point | Not specified. For benzylamine hydrochloride: 259-264°C[6]. | A depression or broadening of the melting point range can indicate the presence of impurities or degradation products. |

| Hygroscopicity | Anticipated to be hygroscopic. Amine hydrochloride salts are often hygroscopic[7]. Benzylamine HCl is noted as "very hygroscopic"[5]. | Moisture uptake is a critical stability concern. It can induce physical changes (e.g., deliquescence, changes in crystal form) and facilitate chemical degradation, such as hydrolysis.[7] This property dictates the need for controlled humidity during storage and handling. |

Anticipated Degradation Pathways

The chemical structure of this compound contains functional groups known to be susceptible to degradation under common stress conditions. A proactive understanding of these potential pathways is essential for designing forced degradation studies and for identifying potential impurities.

Oxidation

The primary amine of the benzylamine moiety and the tertiary amine of the piperidine ring are both susceptible to oxidation.[8]

-

N-Oxidation: The tertiary piperidine nitrogen can be oxidized to form an N-oxide.

-

Oxidative Deamination: The primary benzylamine group can undergo oxidation, potentially leading to the formation of an imine, which can then hydrolyze to form 2-(1-piperidyl)benzaldehyde and ammonia. Further oxidation of the aldehyde could yield 2-(1-piperidyl)benzoic acid.[8]

Photodegradation

Aromatic compounds, particularly those with amine functional groups, can be sensitive to light. Exposure to UV or visible light can provide the energy to initiate photo-oxidative processes or other rearrangements. The ICH Q1B guidelines provide a clear framework for assessing photostability.[9][10]

Thermal Degradation

Exposure to elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. For amine-containing compounds, this can include cyclization, rearrangement, or fragmentation. Studies on piperazine-based amines have shown that thermal degradation is a significant factor, with ring size and substitution affecting stability.[11][12]

Recommended Storage and Handling

Based on the anticipated physicochemical properties, the following standard conditions are recommended for the storage and handling of this compound to minimize degradation:

-

Temperature: Store in a well-controlled environment, with refrigeration at +4°C as a standard precautionary measure.[3]

-

Humidity: The compound is expected to be hygroscopic. Therefore, it should be stored in a tightly sealed container, preferably within a desiccator or a low-humidity environment.

-

Light: Protect from light by using amber vials or storing in a dark location.

-

Inert Atmosphere: For long-term storage, consider displacing air with an inert gas like argon or nitrogen to minimize the risk of oxidation.

Methodologies for Comprehensive Stability Assessment

To empirically determine the stability of this compound, a series of studies must be conducted. The following protocols are designed based on ICH guidelines and best practices in the pharmaceutical industry.

Experimental Workflow Overview

The overall process for stability assessment follows a logical progression from initial characterization to forced degradation and finally, the development of a method to monitor stability over time.

Caption: High-level workflow for stability assessment.

Hygroscopicity Testing Protocol

Objective: To quantify the moisture uptake of the compound under defined relative humidity (RH) conditions.

Methodology (Gravimetric Sorption Analysis):

-

Sample Preparation: Place 10-20 mg of the compound into a pre-weighed sample pan suitable for a dynamic vapor sorption (DVS) analyzer.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% per minute). This establishes the dry baseline weight.

-

Sorption Isotherm: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH) at a constant temperature of 25°C.

-

Equilibration: At each RH step, allow the sample to equilibrate until a stable weight is recorded.

-

Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner back to 0% to assess the reversibility of water uptake.

-

Data Analysis: Plot the percentage change in mass against the RH to generate sorption and desorption isotherms. Classify the hygroscopicity based on the percentage moisture uptake at a specified RH (e.g., 80% RH at 25°C).

Forced Degradation (Stress Testing) Protocols

Objective: To intentionally degrade the sample to identify potential degradation products and establish the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active ingredient.[13][14]

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl to a concentration of ~1 mg/mL. Incubate at 60°C. Analyze samples at 2, 6, 24, and 48 hours. Neutralize before HPLC analysis. | To assess susceptibility to degradation in an acidic environment, which is relevant to formulation with acidic excipients or for oral dosage forms exposed to stomach acid.[8] |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH to a concentration of ~1 mg/mL. Incubate at 60°C. Analyze samples at 2, 6, 24, and 48 hours. Neutralize before HPLC analysis. | To evaluate stability in alkaline conditions, relevant for certain formulation types and manufacturing processes. |

| Oxidation | Dissolve the compound in a solution of 3% hydrogen peroxide to a concentration of ~1 mg/mL. Store protected from light at room temperature. Analyze at 2, 6, and 24 hours. | Amines are often susceptible to oxidation.[15] This study mimics potential exposure to oxidative stress from excipients, residual peroxides from manufacturing, or atmospheric oxygen.[8] |

| Thermal (Dry Heat) | Store the solid compound in a controlled temperature oven at 80°C. Analyze samples at 1, 3, and 7 days. | To assess the intrinsic thermal stability of the solid-state drug substance. This informs manufacturing process parameters (e.g., drying temperature) and storage requirements in hot climates.[16] |

| Photostability | Expose the solid compound and a solution (~1 mg/mL) to a light source conforming to ICH Q1B guidelines.[9] The total exposure should be not less than 1.2 million lux hours (visible) and 200 watt hours/m² (UV).[9] A dark control sample must be stored under the same temperature conditions. | To determine if the compound is light-sensitive, which has direct implications for packaging (e.g., need for amber or opaque packaging) and handling during manufacturing.[15][17] |

Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from all process impurities and degradation products generated during stress testing.

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended Starting Conditions:

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile starting point for amine-containing compounds.

-

Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid. An acidic pH is often necessary to ensure the amine is protonated, leading to better peak shape.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Detection: UV detector. Perform a UV scan of the pure compound to determine the wavelength of maximum absorbance (λmax).

-

Gradient Elution: Start with a broad gradient (e.g., 5% B to 95% B over 20-30 minutes) to elute all potential degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Forward Look

The stability of this compound is a multifaceted characteristic that must be defined through rigorous, systematic investigation. Based on its chemical structure, the compound is anticipated to be susceptible to hygroscopicity, oxidation, and potentially photolytic stress. Adherence to controlled storage conditions—cool, dry, and dark—is paramount from the earliest stages of research.

The protocols detailed in this guide provide a robust framework for moving beyond theoretical assessment to empirical data generation. By executing well-designed hygroscopicity and forced degradation studies, and by developing a validated, stability-indicating analytical method, research and development teams can build a comprehensive stability profile. This essential data package will underpin confident decision-making throughout the drug development lifecycle, ultimately ensuring the delivery of a safe and effective therapeutic agent.

References

-

ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

-

Q-Lab. (n.d.). Understanding ICH Photostability Testing.

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.

-

Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products.

-

Sigma-Aldrich. (n.d.). This compound.

-

PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

-

Journal of Chemical and Pharmaceutical Research. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.

-

RSC Publishing. (2018). Degradation of benzylamines during chlorination and chloramination.

-

MolCore. (n.d.). 1427475-24-8 | this compound.

-

Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products.

-

ResolveMass. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

-

Chemodex. (n.d.). Benzylamine hydrochloride.

-

PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

-

International Journal of Greenhouse Gas Control. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture.

-

ChemicalBook. (n.d.). This compound.

-

ResearchGate. (2015). Thermal degradation of piperazine and its structural analogs.

-

Fisher Scientific. (n.d.). Benzylamine hydrochloride, 99%.

-

AdipoGen Life Sciences. (n.d.). Benzylamine hydrochloride.

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

-

Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

-

AdipoGen Life Sciences. (n.d.). Benzylamine hydrochloride.

-

Thermo Fisher Scientific. (n.d.). Benzylamine hydrochloride, 99%.

-

ResearchGate. (2015). Thermal degradation of piperazine and its structural analogs.

-

Thermo Scientific Chemicals. (n.d.). Benzylamine hydrochloride, 99%.

-

Klimatest. (n.d.). Photostability of Pharmaceuticals.

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.

-

Klimatest. (n.d.). Photostability of Pharmaceuticals.

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.

-

ScienceDirect. (2026). Thermal degradation: Significance and symbolism.

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

Sources

- 1. molcore.com [molcore.com]

- 2. This compound | 1427475-24-8 [amp.chemicalbook.com]

- 3. This compound | 1427475-24-8 [sigmaaldrich.com]

- 4. Benzylamine hydrochloride - CAS-Number 3287-99-8 - Order from Chemodex [chemodex.com]

- 5. adipogen.com [adipogen.com]

- 6. Benzylamine hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. pharmainfo.in [pharmainfo.in]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. q1scientific.com [q1scientific.com]

- 15. onyxipca.com [onyxipca.com]

- 16. wisdomlib.org [wisdomlib.org]

- 17. klimatest.eu [klimatest.eu]

2-(1-Piperidyl)benzylamine Hydrochloride: A Versatile Pharmacophore in CNS and Kinase Inhibitor Design

Topic: 2-(1-Piperidyl)benzylamine Hydrochloride as a Pharmaceutical Intermediate Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary & Pharmacophore Analysis

This compound (CAS: 1427475-24-8) is a specialized pharmaceutical intermediate characterized by an ortho-substituted benzylamine scaffold. Unlike simple benzylamines, the bulky piperidine ring at the 2-position imparts unique steric and electronic properties, making this molecule a "privileged structure" in medicinal chemistry.

It serves as a critical building block in the synthesis of CNS-active agents (specifically Histamine H3 antagonists and BACE inhibitors for Alzheimer's) and Kinase Inhibitors , where the piperidine moiety functions as a solubility-enhancing "tail" that can interact with solvent-exposed regions of protein binding pockets.

Key Chemical Identity

| Parameter | Detail |

| IUPAC Name | [2-(Piperidin-1-yl)phenyl]methanamine hydrochloride |

| CAS Number | 1427475-24-8 (HCl salt); 1203681-98-0 (Free base) |

| Molecular Formula | C₁₂H₁₈N₂[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 226.75 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |

Synthetic Route & Process Chemistry

The industrial preparation of this compound prioritizes regioselectivity and atom economy . The most robust pathway utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by nitrile reduction. This avoids the formation of regioisomers common in electrophilic aromatic substitution.

Validated Synthesis Workflow

The synthesis consists of three distinct unit operations:

-

SNAr Displacement: 2-Fluorobenzonitrile reacts with piperidine. The electron-withdrawing nitrile group activates the ortho-fluorine, facilitating displacement.

-

Catalytic Hydrogenation: The nitrile is reduced to a primary amine.

-

Salt Formation: Stabilization of the air-sensitive amine as the hydrochloride salt.

Figure 1: Industrial synthesis pathway starting from 2-fluorobenzonitrile.

Detailed Experimental Protocol

Step 1: Preparation of 2-(Piperidin-1-yl)benzonitrile

-

Reagents: 2-Fluorobenzonitrile (1.0 eq), Piperidine (1.2 eq), Potassium Carbonate (1.5 eq), DMSO (5 vol).

-

Procedure: Charge the reactor with DMSO, K₂CO₃, and 2-fluorobenzonitrile. Add piperidine dropwise to control exotherm. Heat to 100–110°C for 12–16 hours. Monitor by HPLC (disappearance of fluoride starting material).[8]

-

Workup: Cool to 25°C. Quench into ice water. The product precipitates as a solid or oil.[1] Extract with Ethyl Acetate if oil forms; otherwise, filter the solid.

-

Critical Control Point: Ensure complete removal of residual piperidine to prevent poisoning of the catalyst in Step 2.

Step 2: Reduction to 2-(1-Piperidyl)benzylamine

-

Reagents: 2-(Piperidin-1-yl)benzonitrile, Raney Nickel (10 wt%), Methanol, Ammonia (gas or solution).

-

Procedure: Dissolve intermediate in methanolic ammonia (prevents secondary amine formation). Load into a hydrogenation autoclave. Pressurize with H₂ (5–10 bar) and heat to 50°C.

-

Mechanism: The nitrile (-CN) is reduced to the imine (-CH=NH) and subsequently to the amine (-CH₂NH₂). Ammonia suppresses the condensation of the product with the intermediate imine (dimer formation).

-

Workup: Filter catalyst under inert atmosphere (Raney Ni is pyrophoric). Concentrate filtrate to yield the crude free base.

Step 3: Hydrochlorination

-

Reagents: Crude amine, 4M HCl in Dioxane or Ethanol.

-

Procedure: Dissolve crude amine in Ethanol. Cool to 0–5°C. Add HCl solution dropwise until pH < 3. A white precipitate forms.[1]

-

Purification: Recrystallize from Ethanol/Ether to achieve >98% purity.

Applications in Drug Development[10][11]

This intermediate is highly valued for its ability to modulate lipophilicity (LogP) and pKa . The basic piperidine nitrogen (pKa ~11) ensures the molecule is protonated at physiological pH, improving solubility, while the benzyl linker provides rotational freedom for binding.

Primary Therapeutic Areas

| Therapeutic Area | Target Class | Role of Intermediate |

| Alzheimer's Disease | BACE1 Inhibitors (Beta-secretase) | Acts as the P2' ligand, interacting with the S2' pocket of the enzyme. |

| CNS Disorders | Histamine H3 Antagonists | The piperidine ring mimics the imidazole of histamine but with higher metabolic stability. |

| Oncology | Tyrosine Kinase Inhibitors (TKIs) | Used as a "solubilizing tail" attached to quinazoline or quinoline cores (analogous to the structure of Neratinib or Gefitinib side chains). |

Structural Logic in Drug Design

The ortho-piperidine substituent creates a specific conformational lock. Unlike para-substituted analogues, the ortho-piperidine forces the benzylamine side chain out of plane, creating a 3D architecture that fits into "L-shaped" hydrophobic pockets in enzymes.

Figure 2: Pharmacological utility and mechanistic roles of the scaffold.

Quality Control & Analytical Specifications

For pharmaceutical use, the purity of this intermediate is critical, particularly the absence of the des-piperidyl impurity (unreacted 2-fluorobenzylamine) or the dimer impurity.

-

HPLC Method: C18 Column, Gradient elution (Water/Acetonitrile + 0.1% TFA). Detection at 254 nm.

-

NMR Identity:

-

¹H NMR (DMSO-d₆): δ 8.4 (br s, 3H, NH₃⁺), 7.4–7.1 (m, 4H, Ar-H), 4.1 (s, 2H, Ar-CH₂-N), 2.9 (m, 4H, Piperidine), 1.7–1.5 (m, 6H, Piperidine).

-

Note: The methylene protons (CH₂) are distinctively shifted due to the ortho-piperidine group.

-

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). The free base is corrosive; the HCl salt is an irritant.

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

-

Reaction Safety: Hydrogenation (Step 2) involves pressurized hydrogen and pyrophoric catalysts (Raney Ni). Dedicated high-pressure suites and grounding protocols are mandatory.

References

-

Use of benzylamine scaffolds in BACE1 inhibitor design. Source:Google Patents (WO2005087751A2 - Substituted hydroxyethylamine aspartyl protease inhibitors).[9] URL:

-

General synthesis of piperidones and related amines from benzyl azides. Source:POSTECH Research Repository. URL:[Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oasis.postech.ac.kr [oasis.postech.ac.kr]

- 4. Primary Amines | CymitQuimica [cymitquimica.com]

- 5. asianpubs.org [asianpubs.org]

- 6. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 7. nerlynxhcp.com [nerlynxhcp.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2005087751A2 - Substituted hydroxyethylamine aspartyl protease inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(1-Piperidyl)benzylamine Hydrochloride

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 2-(1-Piperidyl)benzylamine Hydrochloride (CAS: 1427475-24-8). This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in GPCR ligands, anti-arrhythmic agents, and local anesthetics where the ortho-amino benzylamine motif provides essential steric and electronic properties.

Synthetic Strategy: The "Element Effect" Advantage

The synthesis utilizes a two-step sequence: Nucleophilic Aromatic Substitution (

We deliberately select 2-fluorobenzonitrile as the starting material over the chloro- or bromo- analogues. In

Workflow Visualization

The following diagram outlines the critical path and decision points for this synthesis.

Figure 1: Critical path workflow for the synthesis of 2-(1-Piperidyl)benzylamine HCl.

Experimental Protocols

Step 1: Synthesis of 2-(1-Piperidyl)benzonitrile ( )

This step exploits the activation of the nitrile group ortho to the fluorine. The use of a polar aprotic solvent (DMSO or DMF) is crucial to solvate the cation (

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Fluorobenzonitrile | 1.0 | Substrate |

| Piperidine | 1.5 | Nucleophile |

| Potassium Carbonate (

Protocol:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-fluorobenzonitrile (1.0 equiv) and anhydrous DMSO.

-

Addition: Add powdered

(2.0 equiv) followed by piperidine (1.5 equiv). -

Reaction: Heat the mixture to 100°C under an inert atmosphere (

or Ar). Stir for 4–6 hours.-

Note: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.[1]6) should disappear, replaced by a lower Rf fluorescent spot.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume).

-

Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallization from Ethanol/Water or flash chromatography if necessary.

Step 2: Reduction to 2-(1-Piperidyl)benzylamine

We utilize Lithium Aluminum Hydride (LAH) for this reduction. While catalytic hydrogenation is possible, LAH provides a definitive reduction of the nitrile to the primary amine without the formation of secondary amine byproducts often seen with

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-(1-Piperidyl)benzonitrile | 1.0 | Intermediate |

|

Protocol:

-

Setup: Flame-dry a 2-neck flask and cool under

. Add anhydrous THF and cool to 0°C (ice bath). -

Reagent Prep: Carefully add

solution (2.5 equiv). -

Addition: Dissolve the nitrile intermediate in a minimum amount of anhydrous THF and add dropwise to the LAH solution at 0°C. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature, then reflux for 3–12 hours.

-

Checkpoint: IR spectroscopy should show the disappearance of the nitrile stretch (~2220

).

-

-

Fieser Workup (Critical for Yield):

-

Filtration: Filter through a Celite pad. Wash the pad with THF.

-

Concentration: Evaporate the solvent to yield the crude free amine oil.

Step 3: Hydrochloride Salt Formation

Converting the free amine to the HCl salt ensures stability and water solubility for biological testing.

Protocol:

-

Dissolve the crude amine in Diethyl Ether or Dioxane (5 mL/g).

-

Cool to 0°C.

-

Add 4N HCl in Dioxane (1.2 equiv) dropwise.

-

A white precipitate will form immediately.

-

Stir for 30 minutes, then filter the solid.

-

Drying: Dry under high vacuum to remove traces of dioxane/HCl.

Analytical Validation

Expected NMR Data (Free Base)

-

1H NMR (400 MHz,

):- 7.2–7.0 ppm (m, 4H, Ar-H)

-

3.90 ppm (s, 2H,

-

2.95 ppm (m, 4H, Piperidine

-

1.7–1.5 ppm (m, 6H, Piperidine

-

1.8 ppm (bs, 2H,

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of nitrile to amide | Ensure DMSO is anhydrous; protect from atmospheric moisture. |

| Gelatinous Workup (Step 2) | Improper quenching of Aluminum | Strictly follow Fieser workup ratios (1:1:3). Do not rush the stirring step. |

| Secondary Amine Impurity | Imine condensation | Ensure LAH is in excess and added before heating. Avoid Hydrogenation for this specific substrate unless using Ammonia. |

Mechanistic Insight:

The following diagram illustrates the stabilization of the Meisenheimer complex by the fluorine atom, justifying the choice of starting material.

Figure 2:

References

-

Nucleophilic Aromatic Substitution - The Element Effect. Source: Master Organic Chemistry. URL:[Link]

-

Reduction of Nitriles to Amines using LiAlH4. Source: Chemistry LibreTexts / Organic Chemistry Portal. URL:[Link]

-

Synthesis of Benzylamine Hydrochloride Derivatives. Source: PrepChem (General Protocol Adaptation). URL:[Link]

Sources

A Step-by-Step Protocol for the Synthesis and Characterization of 2-(1-Piperidyl)benzylamine Hydrochloride

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-(1-Piperidyl)benzylamine Hydrochloride. This compound serves as a valuable building block in medicinal chemistry and drug development. The described methodology employs a robust and widely utilized reductive amination pathway, starting from commercially available 2-(1-piperidyl)benzaldehyde. The protocol details the synthesis of the free base, its subsequent conversion to the stable hydrochloride salt, and methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure procedural success and safety.

Introduction

Benzylamine derivatives are fundamental scaffolds in a vast array of pharmacologically active molecules.[1] The strategic placement of substituents on the aromatic ring and the benzylamine nitrogen allows for the fine-tuning of biological activity. The target molecule, 2-(1-Piperidyl)benzylamine[2], is a disubstituted benzylamine featuring a piperidine moiety at the ortho position. This structural motif is of significant interest as it provides a constrained conformational arrangement that can be pivotal for specific receptor interactions.[3]

This document outlines a reliable synthesis of its hydrochloride salt, which enhances the compound's stability and aqueous solubility, making it more suitable for subsequent applications in research and development. The chosen synthetic route is the reductive amination of 2-(1-piperidyl)benzaldehyde, a cornerstone transformation in modern organic synthesis for its efficiency and high functional group tolerance.[4]

Principle of Synthesis: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds.[5] The process typically occurs in a single pot and involves two key mechanistic steps:

-

Imine Formation: The reaction begins with the nucleophilic attack of an amine (in this case, ammonia, generated in situ) on the carbonyl carbon of an aldehyde (2-(1-piperidyl)benzaldehyde). This is followed by a dehydration step to form a C=N double bond, yielding an imine intermediate.

-

Reduction: A selective reducing agent is then used to reduce the imine to the corresponding amine. Sodium borohydride (NaBH₄) is chosen for this protocol due to its effectiveness and relatively safe handling profile compared to other hydride reagents.[6] It selectively reduces the imine in the presence of the starting aldehyde, although in this protocol, imine formation is allowed to proceed before the reductant is introduced to maximize efficiency.

The overall transformation is depicted below.

Caption: Reaction pathway for the synthesis of the free base.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Suggested Purity | Notes |

| 2-(1-Piperidyl)benzaldehyde | 20626-44-2 | 189.26 | >97% | Starting material. |

| Ammonium Acetate | 631-61-8 | 77.08 | >98% | Serves as the ammonia source. |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | >98% | Reducing agent. Handle with care, water-reactive.[7][8] |

| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | >99.8% | Reaction solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Extraction solvent. |

| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | ~37% | For salt formation. |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ACS Grade | For precipitation and washing. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | >97% | For pH adjustment during work-up. |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | ACS Grade | Drying agent. |

| Deionized Water (DI H₂O) | 7732-18-5 | 18.02 | - | For work-up. |

| TLC Plates | - | - | - | Silica gel 60 F₂₅₄ |

Experimental Protocol

Part A: Synthesis of 2-(1-Piperidyl)benzylamine (Free Base)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(1-piperidyl)benzaldehyde (5.00 g, 26.4 mmol, 1.0 eq) and ammonium acetate (10.2 g, 132 mmol, 5.0 eq).

-

Expert Insight: A significant excess of ammonium acetate is used to drive the equilibrium towards imine formation and to act as a buffer.

-

-

Dissolution: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. The mixture may not fully dissolve initially.

-

Reduction: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add sodium borohydride (1.50 g, 39.6 mmol, 1.5 eq) portion-wise over 15-20 minutes.

-

Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, which is produced when NaBH₄ reacts with the methanol solvent.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours (overnight).

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting aldehyde spot (visualized under UV light) indicates reaction completion.

Part B: Aqueous Work-up and Purification

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of DI water while cooling the flask in an ice bath.

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Extraction: Transfer the resulting aqueous slurry to a 500 mL separatory funnel. Adjust the pH to >12 by adding a 2M NaOH aqueous solution. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Expert Insight: Basifying the solution ensures the product is in its free base form, which is soluble in the organic extraction solvent.[9]

-

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(1-piperidyl)benzylamine as a viscous oil or solid. The product is often pure enough for the next step.

Part C: Preparation of this compound

-

Dissolution: Dissolve the crude free base from Part B in 50 mL of diethyl ether. If the product is not fully soluble, add a minimal amount of methanol to achieve a clear solution.

-

Salt Formation: While stirring, add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed. Alternatively, a calculated amount of concentrated HCl (1.1 eq) diluted in a small amount of isopropanol can be used.[10]

-

Trustworthiness Check: The formation of a white precipitate is a strong indicator of successful salt formation. Check the pH of the supernatant with moist pH paper to ensure it is acidic.

-

-

Isolation: Stir the resulting suspension for 30 minutes at room temperature. Collect the white solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities. Dry the product under high vacuum to a constant weight. A typical yield is 70-85% over the two steps.

Process Workflow Visualization

The entire experimental procedure is summarized in the following workflow diagram.

Caption: Experimental workflow from starting materials to final product.

Characterization and Data Analysis

The final product, this compound, should be a white to off-white solid.

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.5-8.8 (br s, 3H, -NH₃⁺), ~7.3-7.6 (m, 4H, Ar-H), ~4.1 (s, 2H, -CH₂-NH₃⁺), ~2.9-3.1 (m, 4H, piperidine -CH₂-N-Ar), ~1.6-1.8 (m, 4H, piperidine -CH₂-), ~1.5-1.6 (m, 2H, piperidine -CH₂-).

-

Interpretation: The broad singlet around 8.5-8.8 ppm corresponds to the three protons of the ammonium salt. The aromatic protons will appear in the typical downfield region. The benzylic protons are adjacent to the positive nitrogen, causing a downfield shift. The piperidine protons will show characteristic multiplets in the aliphatic region.

-

-

¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~150 (Ar-C-N), ~131 (Ar-CH), ~130 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~55 (piperidine -CH₂-N-Ar), ~40 (Ar-CH₂-N), ~25 (piperidine -CH₂-), ~23 (piperidine -CH₂-).

-

Interpretation: The spectrum will show six distinct aromatic carbon signals and four aliphatic signals corresponding to the benzylic and piperidine carbons. The carbon attached to the piperidine nitrogen will be the most downfield aromatic carbon.

-

-

FT-IR (KBr, cm⁻¹): ~2800-3100 (broad, N-H stretch of ammonium salt), ~2950 (C-H aliphatic stretch), ~1600, 1490, 1450 (C=C aromatic stretch), ~1250 (C-N stretch).

-

Interpretation: The most prominent feature will be the broad and strong absorption band for the -NH₃⁺ stretching vibrations, which often overlaps with C-H stretching bands.[11]

-

Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[8]

-

Sodium Borohydride (NaBH₄): Water-reactive, corrosive, and toxic.[8] Contact with water or acids releases flammable hydrogen gas.[7][12] It must be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere.[13]

-

Methanol: Flammable liquid and toxic upon ingestion, inhalation, or skin contact.

-

Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Work with extreme caution.

-

Diethyl Ether: Extremely flammable liquid and vapor.

Dispose of all chemical waste according to institutional and local regulations.

References

-

ESPI Metals. (n.d.). Sodium Borohydride Safety Information. [Link]

-

University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

-

Ohio State University. (n.d.). Sodium Borohydride SOP. [Link]

-

Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Referenced in a discussion on Reddit: [Link])

-

ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. [Link]

-

Fier, P. S., & Maloney, K. M. (2017). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic Letters, 19(15), 4034–4037. [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. [Link]

-

Kumar, V., et al. (2007). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters. Journal of Medicinal Chemistry, 50(20), 4847-4857. [Link]

-

Raj, R. K., & Gunasekaran, S. (2013). FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 142-147. [Link]

Sources

- 1. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [2-(piperidin-1-yl)phenyl]methanamine [chemicalbook.com]

- 3. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sodium Borohydride - ESPI Metals [espimetals.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. chemistry.osu.edu [chemistry.osu.edu]

Handling and storage protocols for 2-(1-Piperidyl)benzylamine Hydrochloride

Application Note: Handling, Storage, and Solubilization of 2-(1-Piperidyl)benzylamine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the handling, storage, and solubilization of This compound (CAS: 1427475-24-8).[1] Designed for drug discovery researchers, this document moves beyond basic safety data sheets (SDS) to address the specific physiochemical challenges of this compound—namely its hygroscopicity and susceptibility to oxidative degradation. The protocols below are structured to maximize compound longevity and experimental reproducibility.

Chemical Identity & Physiochemical Context

To handle a compound effectively, one must understand the structural drivers of its instability.

-

Compound Name: 2-(piperidin-1-yl)phenyl)methanamine hydrochloride[1][2]

-

Molecular Weight: 226.75 g/mol [1]

-

Structural Insight: The molecule features a benzylamine core substituted at the ortho position with a piperidine ring.

-

The Salt Factor: The hydrochloride (HCl) salt form is synthesized to stabilize the primary amine, which is otherwise prone to rapid oxidation and carbamate formation (reaction with atmospheric CO₂).

-

The Steric Factor: The ortho-piperidine group introduces steric bulk, potentially slowing metabolic degradation but also influencing solubility kinetics.[1]

-

The Hygroscopic Risk: Like most amine salts, the chloride counter-ion is highly hygroscopic. Moisture absorption is the primary failure mode, leading to hydrolysis errors during weighing (inaccurate molarity) and "caking."

-

Stability Profiling & Degradation Pathways

The stability of 2-(1-Piperidyl)benzylamine HCl is governed by three vectors: Moisture , Temperature , and Light .[1]

| Vector | Risk Level | Mechanism of Failure | Mitigation Strategy |

| Moisture | High | Hygroscopic uptake leads to deliquescence (turning into liquid).[1] Water facilitates proton exchange and potential hydrolysis.[1] | Store with active desiccants (Silica/CaSO₄).[1] Handle in low-humidity environments. |

| Oxidation | Moderate | Benzylic amines can undergo oxidative deamination to form imines or aldehydes over time.[1] | Purge stock solutions with Argon/Nitrogen.[1] Keep headspace minimal. |

| Light | Low | General photolytic degradation of the aromatic ring. | Store in amber vials. Wrap containers in foil if amber glass is unavailable. |

Storage Protocols: The "Cold Chain" Logic

The following decision tree outlines the storage workflow. This is a self-validating system: if the compound is not stored according to "Path A" (Long-term), it must be re-validated before use.[1]

Protocol A: Long-Term Storage (>1 Month)

-

Temperature: Maintain at -20°C .

-

Container: Glass amber vial with a Teflon-lined screw cap.

-

Atmosphere: If the seal is broken, backfill with Nitrogen or Argon before re-sealing.

-

Desiccation: Place the vial inside a secondary container (e.g., a sealed jar) containing desiccant packets.

Protocol B: Working Stock (Daily Use)

-

Temperature: +4°C is acceptable for up to 2 weeks.[1]

-

State: Ideally kept as a solid. If in solution (DMSO), store at -20°C. Do not store aqueous solutions for >24 hours.

Visual Workflow: Storage Decision Tree

Figure 1: Decision logic for maximizing compound stability based on usage frequency and solvation state.

Handling & Solubilization Workflows

Accurate biological data depends on accurate dosing.[1] Because this compound is a salt, molarity calculations must account for the HCl counter-ion.

Solubility Profile

-

Water: Soluble (~50 mg/mL).[1][3] Note: pH will be acidic.[1]

-

DMSO: Soluble (>50 mg/mL).[1] Recommended for stock solutions.[1][4]

-

Chloroform: Sparingly soluble.[1]

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable master stock in DMSO.

-

Equilibration: Allow the vial to warm to room temperature before opening .

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, ruining the remaining solid.

-

-

Weighing:

-

Solvation:

-